molecular formula C23H29N3O7S B2474626 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 872986-32-8

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2474626
CAS No.: 872986-32-8
M. Wt: 491.56
InChI Key: ZHGGKMLHDBJPEP-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, an oxazinan ring, and methoxyphenyl groups

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the oxazinan ring through a cyclization reaction. This is followed by the introduction of the sulfonyl group via sulfonation. The final steps involve the attachment of the methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and efficiency. The process generally includes the use of high-purity reagents and controlled reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide
  • N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(pyridin-4-yl)methyl]ethanediamide

Uniqueness

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-16-13-18(9-10-19(16)31-2)34(29,30)26-11-6-12-33-21(26)15-25-23(28)22(27)24-14-17-7-4-5-8-20(17)32-3/h4-5,7-10,13,21H,6,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGGKMLHDBJPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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